molecular formula C12H11NO3 B8352325 2-Methoxy-2-(quinolin-5-yl)acetic acid

2-Methoxy-2-(quinolin-5-yl)acetic acid

Cat. No. B8352325
M. Wt: 217.22 g/mol
InChI Key: MBNLKBYLPMCNJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434707B2

Procedure details

To an ice-cold solution of quinoline-5-carbaldehyde (3.5 g, 22.3 mmol) in anhydr MeOH (30 mL) and anhydr dioxane (30 mL) was added several drops of a solution of KOH (6.2 g, 113.4 mmol) in MeOH (30 mL). Bromoform (2.5 mL, 30 mmol) was added, then the remaining KOH/MeOH solution was added over a period of 10 min. After stirring for 30 min the reaction mixture was allowed to warm slowly to room temperature overnight then concentrated to dryness. After dissolving in a minimum amount of H2O, the residue was acidified to pH 1 with concentrated HCl. The aqueous mixture was extracted with EtOAc several times with the addition of brine to the aqueous layer during extraction. The combined organics were washed with brine, dried over Na2SO4 and concentrated in vacuo to give 2-methoxy-2-(quinolin-5-yl)acetic acid as a semisolid (2.8 g, 58% yield). The product was used without further purification.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
KOH MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([CH:11]=O)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[OH-:13].[K+].[CH:15](Br)(Br)Br.[OH-:19].[K+].[CH3:21][OH:22]>CO.O1CCOCC1>[CH3:15][O:13][CH:11]([C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[CH:4]=[CH:3][CH:2]=[N:1]2)[C:21]([OH:22])=[O:19] |f:1.2,4.5.6|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.5 g
Type
reactant
Smiles
N1=CC=CC=2C(=CC=CC12)C=O
Name
Quantity
6.2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Name
solution
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(Br)(Br)Br
Step Three
Name
KOH MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+].CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 30 min the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
After dissolving in a minimum amount of H2O
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with EtOAc several times with the addition of brine to the aqueous layer during extraction
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C(=O)O)C1=C2C=CC=NC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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